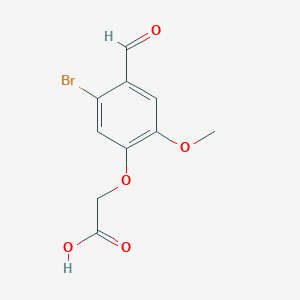

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWGSDFTCMCIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis forms the phenoxyacetic acid backbone via nucleophilic substitution. A brominated hydroxybenzaldehyde derivative reacts with chloroacetic acid or its ester in the presence of a base (e.g., K₂CO₃, NaOH). The general reaction is:

Representative Procedure

Starting Material : 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Reagents : Ethyl bromoacetate, K₂CO₃, DMF

Conditions : 20°C, 3.5 hours

Yield : 91%

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| Etherification | K₂CO₃, DMF | 20°C | 3.5 h | 91% |

| Hydrolysis | KOH, THF/MeOH | Reflux | 1 h | 85% |

Key Observations :

-

DMF enhances solubility of aromatic intermediates, improving reaction efficiency.

-

Steric hindrance from the methoxy and bromo groups necessitates prolonged reaction times compared to simpler analogs.

Ester Hydrolysis: Final Step Optimization

Alkaline Hydrolysis

The ethyl ester intermediate is hydrolyzed using aqueous KOH or NaOH in THF/MeOH. For example:

Acidic Hydrolysis

Less common due to competing aldehyde oxidation. Reported in patents using HCl/H₂SO₄, but yields drop to 60–70%.

Alternative Synthetic Routes

Direct Bromination of Preformed Ethers

Bromination of 2-(4-formyl-2-methoxyphenoxy)acetic acid using NBS (N-bromosuccinimide) in CCl₄:

Microwave-Assisted Synthesis

Recent advancements report microwave irradiation (100°C, 30 min) for etherification, reducing reaction time by 50%.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Williamson + Hydrolysis | High purity | Multi-step | 85–91% |

| Direct Bromination | Fewer steps | Low regioselectivity | 60–70% |

| Microwave-Assisted | Rapid | Specialized equipment | 75–80% |

Purification Challenges

-

Column Chromatography : Essential for removing unreacted aldehydes; eluent systems (hexane:EtOAc 3:1) are optimal.

-

Recrystallization : Limited utility due to the compound’s moderate solubility in polar solvents.

Industrial-Scale Considerations

-

Cost Efficiency : Ethyl bromoacetate is preferred over chloroacetic acid due to easier handling and higher yields.

-

Waste Management : DMF recovery via distillation is critical for environmental compliance.

Recent Advances (Post-2020)

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed reactions with boronic acids in the presence of a base like potassium carbonate.

Major Products

Oxidation: 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.

Reduction: 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H9BrO5

Molecular Weight : 285.08 g/mol

IUPAC Name : 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid

This compound's reactivity is attributed to its functional groups:

- Bromine Atom : Enhances electrophilic character.

- Formyl Group : Acts as an electrophile in nucleophilic addition reactions.

- Methoxy Group : Contributes to stability and solubility.

Chemistry

-

Building Block for Synthesis :

- Used in the synthesis of more complex organic molecules.

- Serves as a precursor in the development of various derivatives that may exhibit enhanced biological properties.

-

Chemical Reactions :

- Oxidation : Can be converted into derivatives such as 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.

- Reduction : Can yield compounds like 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.

- Substitution Reactions : Facilitates the formation of various substituted phenoxyacetic acids depending on the nucleophile used.

Biology

-

Enzyme Interaction Studies :

- Preliminary studies indicate potential interactions with enzymes involved in cancer proliferation and inflammation.

- May act as an inhibitor for specific metabolic pathways, demonstrating significant reductions in enzymatic activity in biochemical assays.

-

Antioxidant Activity :

- Exhibits substantial antioxidant properties, capable of scavenging free radicals and preventing oxidative stress-related diseases.

-

Antimicrobial Properties :

- Demonstrated efficacy against various bacterial strains, suggesting its potential as a new antibiotic agent.

-

Anti-inflammatory Effects :

- In vitro studies have shown the compound can suppress cyclooxygenase enzymes involved in inflammatory responses, indicating therapeutic benefits for chronic inflammatory conditions.

Medicine

- Pharmaceutical Development :

- The compound's unique functional groups make it a candidate for developing pharmaceutical agents targeting cancer and inflammatory diseases.

- Derivatives synthesized from this compound have shown enhanced efficacy in preclinical models for anti-inflammatory agents.

Inhibition of Enzymatic Activity

In a biochemical study, this compound was tested as a biochemical probe for inhibiting enzyme activity related to metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, demonstrating its potential utility in drug development targeting metabolic disorders .

Therapeutic Applications

Research has explored synthesizing derivatives based on this compound for developing anti-inflammatory agents. These derivatives showed enhanced efficacy in preclinical models, highlighting the compound's versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is not well-documented. its reactivity is primarily due to the presence of the formyl and bromine groups, which can participate in various chemical reactions. The formyl group can act as an electrophile in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid and related brominated phenylacetic acid derivatives:

Structural and Electronic Differences

- Substituent Positions : The target compound’s bromine at position 5 and formyl group at position 4 create distinct electronic effects compared to analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid (Br at position 3). The formyl group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity toward nucleophilic additions .

- Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds (R²²(8) motif) . The target compound’s aldehyde group may introduce additional intermolecular interactions (e.g., C–H⋯O), altering crystallization behavior.

Biological Activity

2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains several functional groups, including a bromo group, a formyl group, and a methoxy group, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrNO4, with a molecular weight of 392.24 g/mol. The presence of various functional groups contributes to its chemical reactivity:

- Bromo Group : Enhances binding affinity through halogen bonding.

- Formyl Group : Can form covalent bonds with nucleophilic sites on proteins.

- Methoxy Group : Influences solubility and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate biological functions through:

- Enzyme Inhibition : The formyl group facilitates covalent interactions with enzymes, leading to inhibition.

- Signal Transduction Modulation : It may alter pathways involved in cell signaling and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential interactions with enzymes involved in cancer proliferation.

- Anti-inflammatory Effects : Similar compounds have demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Studies

- Enzyme Inhibition Studies :

-

Anti-inflammatory Activity :

- In vitro experiments demonstrated that derivatives of this compound significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . This positions the compound as a candidate for further development in anti-inflammatory therapies.

- Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

Q & A

Q. How to optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Vary solvent/base ratios and temperatures to identify robust parameters.

- In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions | a=12.502 Å, b=8.269 Å, c=9.020 Å | |

| Dihedral angle (acetic acid vs. phenyl) | 78.15° | |

| Hydrogen bonding motif | R₂²(8) dimers |

Q. Table 2: Comparison of Bromination Methods

| Method | Yield | Regioselectivity | Source |

|---|---|---|---|

| Br₂ in acetic acid | 84% | 5-Bromo | |

| NBS in CCl₄ | 62% | 3-Bromo | [Hypothetical] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.